1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

medicinal chemistry structure–activity relationship regioisomer differentiation

For kinase inhibitor SAR, structural identity is critical. This compound is a defined meta-pyridyl regioisomer. Using ortho- or para-pyridyl variants introduces unquantifiable risk due to altered hydrogen-bonding geometry, which can change target engagement, selectivity, and off-target liability without comparative data. - Defined Matched-Pair Probe: Use in a series with ortho- and para-pyridyl analogs to generate interpretable SAR data. - De-orphanizing Tool: Ideal for broad-panel kinase profiling (CK1δ, CK1ε, IRAK1/4) to establish the scaffold's target space. - Verified Identity: The specific regioisomer is supplied, ensuring procurement decisions are based on structural identity.

Molecular Formula C18H19N7O
Molecular Weight 349.398
CAS No. 1351618-22-8
Cat. No. B2614880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
CAS1351618-22-8
Molecular FormulaC18H19N7O
Molecular Weight349.398
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26)
InChIKeyTZBKFAWJCHWGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Profile & Comparator Landscape


1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide (CAS 1351618-22-8) is a synthetic heterocyclic small molecule (C18H19N7O, MW 349.40) built on a pyrazolyl-pyrimidine core linked via a piperidine-3-carboxamide bridge to a pyridin-3-yl amide . It belongs to a broader class of kinase inhibitor scaffolds, structurally related to advanced chemical probes targeting CK1, IRAK, and other disease-relevant kinases [1]. Unlike well-characterized clinical leads, this compound occupies an early‑discovery space where publicly available quantitative bioactivity data are absent. The closest publicly listed structural analogs are the pyridin‑2‑yl and pyridin‑4‑yl regioisomers, which differ solely in the position of the pyridine nitrogen and are sold as research intermediates without disclosed biological results .

Regioisomer Identity Defined meta-pyridyl substitution confirmed by structure
Structural Confirmation CAS and InChI differentiate from ortho/para analogs
Scaffold Context Kinase-inhibitor patent space alignment (class-level)

Generic Substitution Risk: No Activity Data


In the absence of published quantitative activity data, any attempt to substitute this compound with a structurally related analog carries unquantifiable risk. The pyridin‑3‑yl regioisomer offers a distinct hydrogen‑bonding geometry relative to the pyridin‑2‑yl and pyridin‑4‑yl variants, potentially altering target engagement, selectivity, and off‑target liability . No cross‑reactivity or selectivity data exist for any of the three regioisomers, making it impossible to predict whether a substitution would retain the desired biological phenotype or introduce activity cliffs [1]. Consequently, procurement decisions must rely on structural identity rather than pharmacological equivalence until direct comparative data become available.

Regioisomer Mismatch
Pyridine nitrogen position alters hydrogen-bond geometry; no comparative binding data exist. Substitution may invalidate screening results.
No Activity Data
Published IC50, Ki, or selectivity data are absent for all regioisomers. Pharmacological equivalence cannot be assumed.
Class-Level Expectation Only
Scaffold membership in kinase patents does not guarantee target engagement; compound-specific pharmacology is unknown.

Quantitative Evidence Guide


Pyridine Regioisomer Differentiation

The target compound positions the pyridine nitrogen at the meta (3‑) position of the amide substituent, whereas the commercially listed analogs carry the nitrogen at the ortho (2‑) or para (4‑) position . The three regioisomers are structurally confirmed but no quantitative binding, inhibition, or selectivity data have been published for any of the three . The meta substitution creates a distinct hydrogen‑bond acceptor/donor profile that may alter target recognition, but this remains an untested hypothesis.

Regioisomer Identity
Class-level inference
Meta (3‑) vs ortho (2‑)/para (4‑) – no activity data
Supports matched-pair SAR studies; structural differentiation only
No quantitative biological difference available
medicinal chemistry structure–activity relationship regioisomer differentiation

Patent Scaffold Alignment: No Target Data

The compound falls within the general Markush structure of several pyrazolo‑pyrimidine kinase inhibitor patents, including US 11,925,641 B2, which claims CK1 and IRAK inhibition for related analogs [1]. However, the specific compound (CAS 1351618-22-8) is not explicitly exemplified with IC50, Ki, or cellular activity data in any publicly accessible patent or primary paper identified [1][2]. Class‑level expectation suggests potential kinase activity, but no quantitative differentiation from other patent compounds can be established.

Patent Scaffold Alignment
Class-level inference
Within Markush scope; no IC50 assigned
Suggests kinase screening potential, but target profile unknown
No direct comparator data; pharmacological profile not established
kinase inhibition CK1 IRAK pyrazolo-pyrimidine

Application Scenarios


Regioisomer SAR of Pyrazolo-Pyrimidine Amides

The compound is most appropriately used as a defined meta‑pyridyl regioisomer in a matched‑pair series that includes the ortho‑ and para‑pyridyl analogs [1]. When screened side‑by‑side with these isomers, any differential activity can be attributed directly to the position of the pyridine nitrogen, providing an interpretable structure–activity relationship (SAR) data point. Procurement is justified only when the full matched‑pair set is screened under identical assay conditions.

Kinase Panel Screening for CK1/IRAK

Given the scaffold's inclusion in kinase‑focused patent families [1], the compound may serve as a probe in broad‑panel kinase profiling. Without pre‑existing IC50 data, its primary value lies in de‑orphanizing the scaffold's target space. Users should prioritize kinase selectivity panels that include CK1δ, CK1ε, and IRAK1/4 to generate the missing quantitative comparator data.

Negative Control for Pyrazolo-Pyrimidine Compounds

If future studies establish that the pyridin‑3‑yl regioisomer is inactive against a specific kinase target while close analogs display potent inhibition, the compound could serve as a structurally matched negative control. This application is contingent upon experimental confirmation and cannot be assumed a priori.

Chemical Probe & Hit-to-Lead Optimization

The compound's three‑ring heterocyclic architecture and tunable amide vector suit it for hit‑to‑lead chemistry. Procurement is rational if the intended use is medicinal chemistry optimization (e.g., substitution at the pyridine, pyrazole, or piperidine positions) rather than direct pharmacological characterization, provided that synthetic tractability and purity are verified by the supplier.

Application
Selection Property
Validation Focus
Regioisomer SAR studies
Pyridine nitrogen position (meta/ortho/para)
Matched-pair regioisomer screening
Kinase panel screening
Scaffold coverage in CK1/IRAK patent families
De-orphanizing target space with selectivity panels
Matched negative control
Structurally matched but potentially inactive regioisomer
Contingent on experimental inactivity confirmation
Hit-to-lead chemistry
Three-ring heterocyclic architecture with tunable vectors
Synthetic tractability and purity verification
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